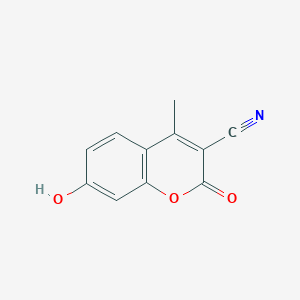
3-Cyano-7-hydroxy-4-methylcoumarin
概要
説明
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is a compound with the molecular formula C11H7NO3 . It has been isolated from Curcuma longa isopropanol extract . This compound may be used as a reagent for the stereo-specific preparation of RP and SP-O-alkyl methylphosphonyl-CHMC esters .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin, a similar compound, has been studied via the Pechmann reaction from resorcinol and ethyl acetoacetate on H-Beta zeolite . The reaction was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . Another synthetic route involves the Knoevenagel condensation of o-hydroxyacetophenone with ethyl cyanoacetate catalyzed by calcined Mg-Al hydrotalcite .Molecular Structure Analysis
The molecular weight of 3-Cyano-7-hydroxy-4-methylcoumarin is 201.18 g/mol . The SMILES string representation of the molecule isCC1=C(C#N)C(=O)Oc2cc(O)ccc12 . The InChI representation is 1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 . Chemical Reactions Analysis
The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . The calculated activation energy was compared with the experimental measurement .Physical And Chemical Properties Analysis
The melting point of 3-Cyano-7-hydroxy-4-methylcoumarin is 300-304 °C . The compound is predicted to have a density of 1.43±0.1 g/cm3 . The pKa is predicted to be 7.14±0.20 .科学的研究の応用
Synthesis of Coumarin Heterocycles
This compound plays a significant role in the synthesis of coumarin heterocycles . It’s used in the development of synthesis procedures for these heterocycles, which are highly valuable due to their biological and pharmaceutical properties .
Biological Properties
3-Cyano-7-hydroxy-4-methylcoumarin has been intensively screened for different biological properties . It’s been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Antioxidant Activity
This compound has been studied for its antioxidant activity . The specific structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties, which contributes to its antioxidant activity .
Radical Scavenging
3-Cyano-7-hydroxy-4-methylcoumarin has been used in radical scavenging . It’s been used in antioxidant assays to study its effectiveness in scavenging free radicals .
Preparation of Methylphosphonyl Esters
This compound may be used as a reagent for the stereo-specific preparation of RP- and SP-O-alkyl methylphosphonyl-CHMC esters .
Isolation from Curcuma Longa
3-Cyano-7-hydroxy-4-methylcoumarin has been isolated from Curcuma longa isopropanol extract . This suggests its potential use in the extraction and isolation of bioactive compounds from natural sources .
Safety and Hazards
将来の方向性
Given the biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Therefore, future research may focus on developing new methods and techniques for synthesizing coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin, and investigating their potential applications in medicine and pharmacy .
作用機序
Mode of Action
It is known that the compound may be used as a reagent for the stereo-specific preparation of rp- and sp-o-alkyl methylphosphonyl-chmc esters . This suggests that the compound may interact with its targets through the formation of these esters, leading to changes in the targets’ structure or function.
Biochemical Pathways
These include pathways related to anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Pharmacokinetics
It’s known that coumarins undergo a conjugation reaction catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This process forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
It’s known that coumarins have a wide range of biological and therapeutic properties, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-Cyano-7-hydroxy-4-methylcoumarin can be influenced by various environmental factors. For instance, handling and storage conditions can impact the compound’s stability . It’s recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . The compound should be stored in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419830 | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-7-hydroxy-4-methylcoumarin | |
CAS RN |
2829-46-1 | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the polarity of the solvent affect the fluorescence of 3-Cyano-7-hydroxy-4-methylcoumarin?
A: The study ["Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin"][1] investigated how different solvents influence the fluorescence of 3C7H4M. The research found that solvents with higher dielectric constants (ε) and refractive indices (n), which indicate higher polarity, lead to shifts in both the absorption and emission spectra of the compound. This phenomenon, known as solvatochromism, suggests that the excited state of 3C7H4M possesses a larger dipole moment than its ground state. This difference in dipole moments is indicative of an intramolecular charge transfer (ICT) process occurring upon excitation, where electron density is redistributed within the molecule. []
Q2: What do the experimental dipole moment measurements reveal about the electronic structure of 3-Cyano-7-hydroxy-4-methylcoumarin?
A: The study utilized solvatochromic shifts to estimate both the ground and excited state dipole moments of 3C7H4M. While the excited state dipole moment was found to be larger than that of the ground state, the difference between them was relatively small. [] This suggests that while there is a redistribution of electron density upon excitation, leading to an ICT state, the overall change in charge separation within the molecule is not drastic. This information provides valuable insights into the electronic structure of 3C7H4M and its behavior in different environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



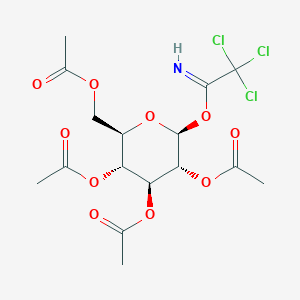


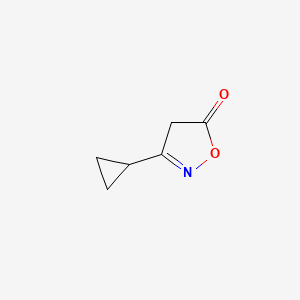

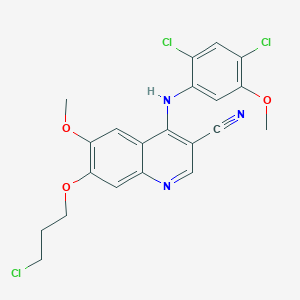


![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
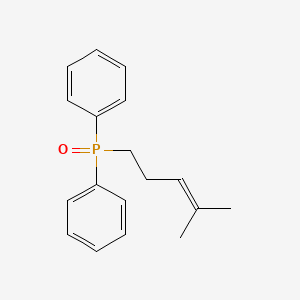
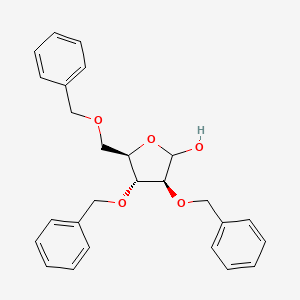
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)